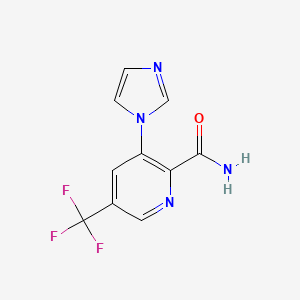
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is a compound that features both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This unique structure imparts the compound with distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be mediated by transition metals such as copper or silver.
Coupling with Picolinamide: The final step involves coupling the imidazole derivative with picolinamide under suitable reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or picolinamide moieties.
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of imidazole receptors is beneficial.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
- 4-imidazol-1-yl-3-(trifluoromethyl)aniline
Uniqueness
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7F3N4O |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-7(17-2-1-15-5-17)8(9(14)18)16-4-6/h1-5H,(H2,14,18) |
InChI-Schlüssel |
BRPDRUSCYOZPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


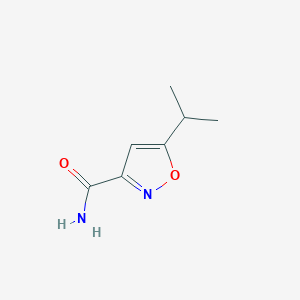
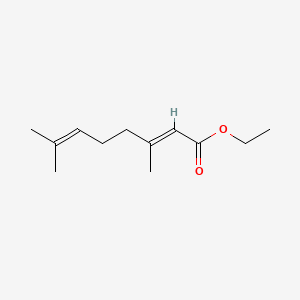
![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
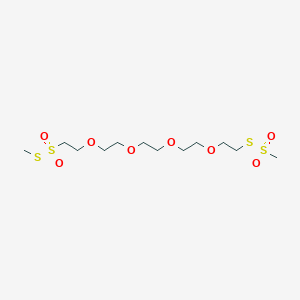
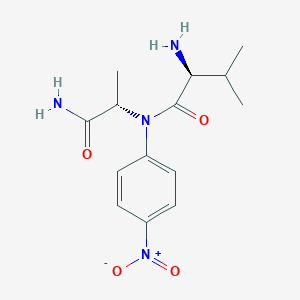
![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)

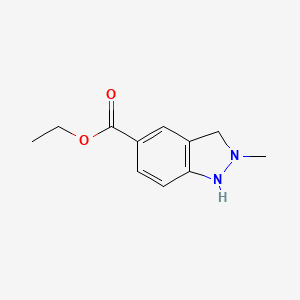

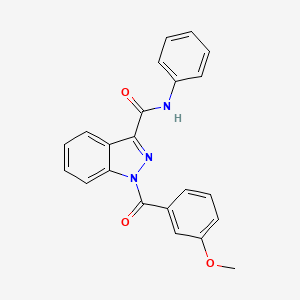
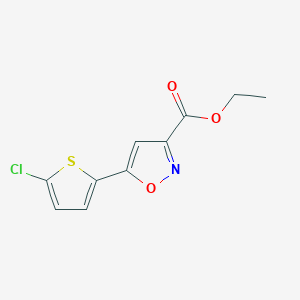
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
